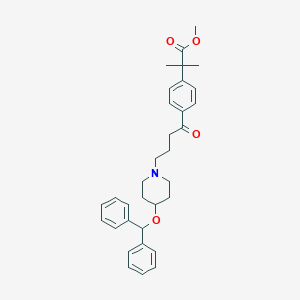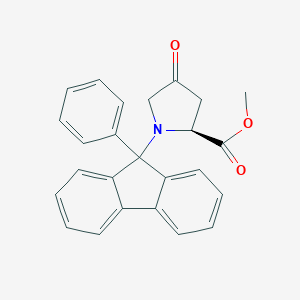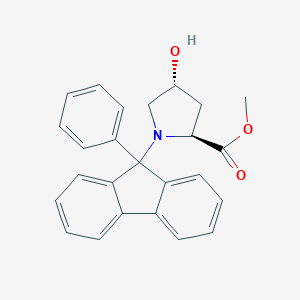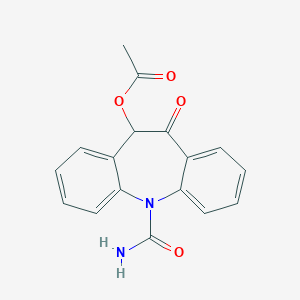
1-Chloro-3,4,4-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,4,4-trifluorobut-3-en-2-one (CTFBO) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. CTFBO is a colorless liquid that is soluble in water and has a distinctive odor. It is also known by its chemical formula, C4H3ClF3O, and has been used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one is not well understood, but it is believed to act as a nucleophile and react with various organic compounds to form new chemical bonds. This compound has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols, and has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some toxic effects on humans and animals. Exposure to this compound can cause irritation to the eyes, skin, and respiratory tract, and can also cause nausea, vomiting, and other symptoms.
Advantages and Limitations for Lab Experiments
1-Chloro-3,4,4-trifluorobut-3-en-2-one has several advantages for use in laboratory experiments, including its high reactivity towards various organic compounds and its ability to react with a variety of nucleophiles. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 1-Chloro-3,4,4-trifluorobut-3-en-2-one, including its use as a reagent in organic synthesis and its potential applications in medicinal chemistry and drug discovery. Further studies are needed to understand the mechanism of action of this compound and its potential toxic effects on humans and animals. Additionally, new methods for synthesizing this compound and its derivatives may be developed in the future, which could lead to new applications and discoveries.
Synthesis Methods
1-Chloro-3,4,4-trifluorobut-3-en-2-one can be synthesized through a variety of methods, including the reaction of 3,4,4-trifluorobut-3-en-2-one with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride, and can be performed under a variety of conditions, including at elevated temperatures and pressures.
Scientific Research Applications
1-Chloro-3,4,4-trifluorobut-3-en-2-one has been widely used in scientific research due to its unique chemical properties, including its ability to react with a variety of nucleophiles and its high reactivity towards various organic compounds. This compound has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
properties
CAS RN |
110784-75-3 |
|---|---|
Molecular Formula |
C4H2ClF3O |
Molecular Weight |
158.5 g/mol |
IUPAC Name |
1-chloro-3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2 |
InChI Key |
RZUKGAJBMYJCDB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=C(F)F)F)Cl |
Canonical SMILES |
C(C(=O)C(=C(F)F)F)Cl |
synonyms |
3-Buten-2-one, 1-chloro-3,4,4-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
